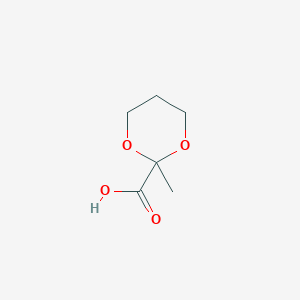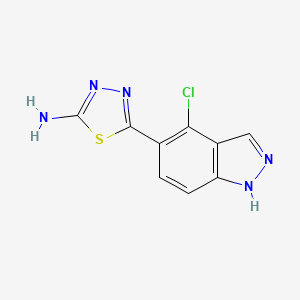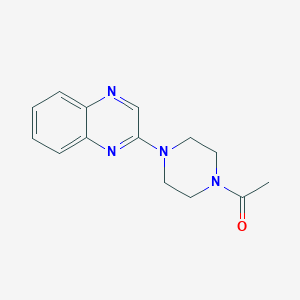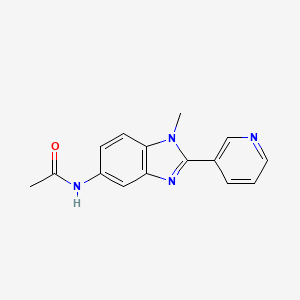
2-Methyl-1,3-dioxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-dioxane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4 It is a heterocyclic compound containing a dioxane ring substituted with a methyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This reaction forms a dioxane ring with a carboxylic acid group at the 2-position . Another method involves the lithiation of 1,4-benzodioxin-2-carboxylic acid followed by reaction with ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-1,3-dioxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid group and the dioxane ring.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
科学的研究の応用
2-Methyl-1,3-dioxane-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1,3-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The dioxane ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
Meldrum’s Acid:
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid: This compound features a benzodioxin ring with an ethoxycarbonyl group, making it similar in structure and reactivity.
Uniqueness
2-Methyl-1,3-dioxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and a carboxylic acid group on the dioxane ring allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
特性
分子式 |
C6H10O4 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC名 |
2-methyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c1-6(5(7)8)9-3-2-4-10-6/h2-4H2,1H3,(H,7,8) |
InChIキー |
CDXFQIWVEFLCLY-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCCO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)


![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)

